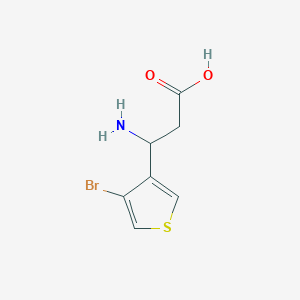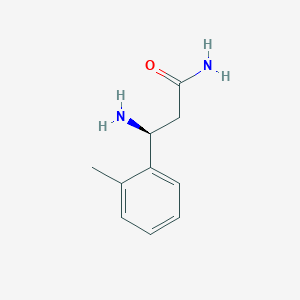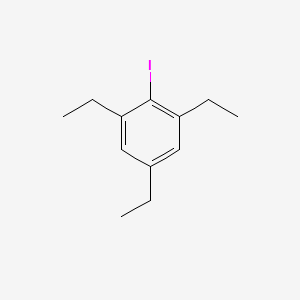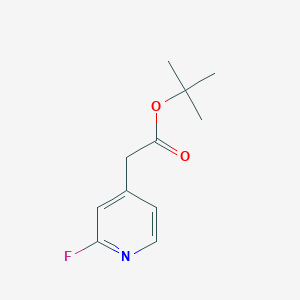
2-(1-Aminoethyl)-6-bromo-4-methylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Aminoethyl)-6-bromo-4-methylphenol is an organic compound that features a bromine atom, an aminoethyl group, and a methyl group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Aminoethyl)-6-bromo-4-methylphenol typically involves the bromination of 4-methylphenol followed by the introduction of the aminoethyl group. One common method is as follows:
Bromination of 4-Methylphenol: 4-Methylphenol is reacted with bromine in the presence of a catalyst such as iron(III) bromide to yield 6-bromo-4-methylphenol.
Introduction of Aminoethyl Group: The 6-bromo-4-methylphenol is then reacted with ethylenediamine under basic conditions to introduce the aminoethyl group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(1-Aminoethyl)-6-bromo-4-methylphenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of 2-(1-Aminoethyl)-4-methylphenol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as thiols or amines, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like sodium thiolate (NaSMe) or primary amines (RNH2) can be employed under basic conditions.
Major Products
Oxidation: Quinones or other oxidized phenolic compounds.
Reduction: 2-(1-Aminoethyl)-4-methylphenol.
Substitution: Various substituted phenolic derivatives depending on the nucleophile used.
Scientific Research Applications
2-(1-Aminoethyl)-6-bromo-4-methylphenol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme interactions and as a probe for investigating biological pathways.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(1-Aminoethyl)-6-bromo-4-methylphenol involves its interaction with specific molecular targets and pathways. The aminoethyl group can interact with enzymes and receptors, potentially inhibiting or activating biological processes. The bromine atom may also play a role in the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
2-(1-Aminoethyl)-4-methylphenol: Lacks the bromine atom, which may result in different reactivity and biological activity.
6-Bromo-4-methylphenol: Lacks the aminoethyl group, which affects its ability to interact with biological targets.
4-Methylphenol: Lacks both the bromine and aminoethyl groups, resulting in significantly different chemical and biological properties.
Uniqueness
2-(1-Aminoethyl)-6-bromo-4-methylphenol is unique due to the presence of both the bromine atom and the aminoethyl group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C9H12BrNO |
|---|---|
Molecular Weight |
230.10 g/mol |
IUPAC Name |
2-(1-aminoethyl)-6-bromo-4-methylphenol |
InChI |
InChI=1S/C9H12BrNO/c1-5-3-7(6(2)11)9(12)8(10)4-5/h3-4,6,12H,11H2,1-2H3 |
InChI Key |
OCUNYYHZQCQDIR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)O)C(C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,7-Dimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B13064105.png)





![2-(2-Chloropyrrolo[2,1-f][1,2,4]triazin-4-yl)acetamide](/img/structure/B13064141.png)

![2H,3H,4H,5H-pyrido[3,2-f][1,4]thiazepine](/img/structure/B13064154.png)


![[1-(Propan-2-YL)-1H-pyrazol-3-YL]methanethiol](/img/structure/B13064179.png)
![(1R,2r,4s)-2-[(tert-butoxycarbonyl)amino]-4-[(dimethylamino)carbonyl]cyclohexylmethanesulfonate](/img/structure/B13064182.png)

